
Spectroscopic Profile of 2,4-Difluorobenzoic
Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4-Difluorobenzoic acid

Cat. No.: B074628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections detail its Fourier-Transform Infrared (FT-IR), Nuclear

Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including

detailed experimental protocols and data interpretation.

Spectroscopic Data Summary
The quantitative spectroscopic data for 2,4-Difluorobenzoic acid are summarized in the tables

below for easy reference and comparison.

FT-IR Spectroscopic Data
The FT-IR spectrum of solid 2,4-Difluorobenzoic acid exhibits characteristic vibrational modes

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Assignment

~3080 O-H Stretching (in dimer)

~1700 C=O Stretching

~1620, ~1500, ~1440 C=C Aromatic Ring Stretching

~1330 C-O Stretching / O-H Bending

~1270, ~1140 C-F Stretching

~970 Out-of-plane O-H Bend (in dimer)

~850, ~780 C-H Bending (Aromatic)

Data sourced from Karabacak et al., 2011.[1]

NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of

the hydrogen and carbon atoms in the molecule.

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

13.4 (broad s) Singlet (broad) - COOH

7.95-7.88 Multiplet - H-6

7.45-7.38 Multiplet - H-5

7.27-7.21 Multiplet - H-3

¹³C NMR Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

164.5 (dd, J=253, 12 Hz) C-4

161.8 (dd, J=258, 12 Hz) C-2

164.2 C=O

132.8 (dd, J=10, 3 Hz) C-6

112.9 (dd, J=21, 4 Hz) C-5

118.0 (dd, J=14, 12 Hz) C-1

105.5 (t, J=26 Hz) C-3

NMR data sourced from publicly available datasets.

UV-Vis Spectroscopic Data
The UV-Vis spectrum, recorded in ethanol, shows absorption bands characteristic of the

aromatic system.

λmax (nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Assignment

212 - π → π* transition

285 - n → π* transition

Data sourced from Karabacak et al., 2011.[1] Molar absorptivity values were not provided in the

source.

Experimental Protocols
The following sections describe the methodologies for the acquisition of the spectroscopic data

presented above.

FT-IR Spectroscopy
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The FT-IR spectrum of 2,4-Difluorobenzoic acid was recorded on a PerkinElmer Spectrum

One FT-IR spectrometer in the solid phase.[1]

Sample Preparation: The solid sample of 2,4-Difluorobenzoic acid was prepared as a KBr

(potassium bromide) pellet. A small amount of the finely ground compound was mixed with

dry KBr powder and pressed into a thin, transparent disk using a hydraulic press.

Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer was used for the

analysis.

Data Acquisition: The spectrum was recorded in the mid-infrared range of 4000–400 cm⁻¹. A

background spectrum of a pure KBr pellet was recorded and automatically subtracted from

the sample spectrum.

NMR Spectroscopy
The ¹H and ¹³C NMR spectra were acquired using a Bruker Avance-400 spectrometer.

Sample Preparation: Approximately 5-10 mg of 2,4-Difluorobenzoic acid was dissolved in

about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a

5 mm NMR tube.

Instrumentation: A Bruker Avance-400 spectrometer, operating at 400 MHz for ¹H and 100

MHz for ¹³C nuclei, was used.

Data Acquisition:

¹H NMR: A standard proton NMR experiment was performed. Chemical shifts were

referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR: A standard carbon-13 NMR experiment with proton decoupling was performed.

Chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

UV-Vis Spectroscopy
The UV-Vis absorption spectrum was recorded using a Shimadzu UV-2450 spectrophotometer.

[1]
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Sample Preparation: A solution of 2,4-Difluorobenzoic acid was prepared by dissolving the

compound in ethanol. The concentration was adjusted to ensure that the absorbance values

were within the linear range of the instrument.

Instrumentation: A Shimadzu UV-2450 spectrophotometer was used for the measurement.

Data Acquisition: The absorption spectrum was recorded in the wavelength range of 200–

400 nm using a 1 cm path length quartz cuvette. A baseline correction was performed using

ethanol as the blank.

Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships in interpreting the spectral data.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical flow of information from spectroscopic data to structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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